molecular formula C12H12OS B8279136 Cyclopropyl benzothien-2-yl carbinol

Cyclopropyl benzothien-2-yl carbinol

Cat. No.: B8279136
M. Wt: 204.29 g/mol
InChI Key: IVZNRCKQUDEPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl benzothien-2-yl carbinol is a synthetic intermediate of interest in organic and medicinal chemistry research. This compound features a carbinol functional group attached to both a cyclopropyl ring and a benzothiophene moiety, making it a versatile building block for constructing more complex molecular architectures . The cyclopropyl carbinol group is a known reactive scaffold in synthetic chemistry. Research on similar structures shows that cyclopropyl carbinols can undergo gold-catalyzed rearrangement reactions, leading to the efficient synthesis of valuable benzo-fused nitrogen heterocycles . This ring-forming process is chemoselective and can proceed in moderate to excellent yields under mild catalytic conditions, highlighting the value of such carbinols in developing new synthetic methodologies . The benzothienyl component is a privileged structure in material science and pharmaceutical research, often associated with bioactive molecules. As a high-purity chemical, this product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption. Researchers are advised to consult relevant safety data sheets and conduct all manipulations in a appropriately equipped laboratory.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-benzothiophen-2-yl(cyclopropyl)methanol

InChI

InChI=1S/C12H12OS/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8,12-13H,5-6H2

InChI Key

IVZNRCKQUDEPOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Cyclopropyl carbinols with varying substituents exhibit distinct reactivities due to differences in electronic and steric environments. Key comparisons include:

Compound Substituent Key Reactivity Yield/Selectivity Reference
Cyclopropyl benzothien-2-yl carbinol Benzothien-2-yl High stereoselectivity in cyclopropanation; stable under SmI2 conditions Grignard synthesis: >90% yield
Alkenyl cyclopropyl carbinol (e.g., 1a) Alkenyl + hydroxyl Directed Simmons-Smith cyclopropanation with dr > 98:02 88% yield, dr > 98:02
Cyclopropyl methyl ether (6a) Methoxy Moderate stereoselectivity in cyclopropanation ~75% yield, dr 85:15
Cyclopropyl silane (7a) Trimethylsilyl ether High stereoselectivity but requires harsh conditions 82% yield, dr 90:10
Cyclopropyl ester (5a) Acetate Reactive but prone to side reactions under basic conditions 70% yield, dr 80:20
  • Benzothien-2-yl vs. Alkenyl Groups: The benzothien-2-yl group enhances stability in reactions involving strong reductants (e.g., SmI2), where other cyclopropyl carbinols undergo rapid ring-opening (e.g., acyclic ester formation in ). This stability is attributed to the electron-withdrawing thiophene ring, which mitigates ring strain effects .
  • Directing Group Efficacy: Hydroxyl groups in alkenyl cyclopropyl carbinols (e.g., 1a) act as superior directing groups for Simmons-Smith cyclopropanation compared to ethers or esters, achieving dr > 98:02. Benzothien-2-yl derivatives may exhibit similar directing effects due to their planar aromatic structure .

Stereochemical Outcomes

  • Proximity to Cyclopropane Core : For alkenyl derivatives, stereoselectivity is lost when the reacting alkene is positioned more than two carbons away from the cyclopropane core. In contrast, benzothien-2-yl derivatives retain selectivity due to the fixed orientation of the aromatic group .

Key Research Findings

Stability: this compound resists ring-opening under SmI2–H2O conditions, unlike simpler cyclopropyl carbinols .

Stereoselectivity : The benzothien-2-yl group’s rigidity enables predictable stereochemical outcomes in cyclopropanation, comparable to hydroxyl-directed systems .

Synthetic Flexibility : This compound’s compatibility with diverse reaction conditions (e.g., Grignard, bromosilane-mediated ring-opening) makes it versatile for drug discovery .

Preparation Methods

Sodium Cyanoborohydride-Mediated Reductive Cleavage

A prominent method involves reductive cleavage of dimers using sodium cyanoborohydride in refluxing methanol. This approach, adapted from coumarin derivatives, yields cyclopropyl-substituted products via stereoselective reduction. For example, dimers such as B-3 (Chart D in) are cleaved to produce B-4a , B-4b , and B-4c with variable yields (40–65%). The reaction is monitored by TLC, with incremental additions of sodium cyanoborohydride to drive completion.

Key Parameters :

  • Solvent : Methanol

  • Temperature : Reflux (65°C)

  • Catalyst : None required

  • Yield : 50–65%

This method’s scalability is limited by prolonged reaction times (12–24 hours) and by-product formation from benzylic alcohol elimination.

Boron Trifluoride Etherate-Catalyzed Alkylation

Lewis acids like boron trifluoride etherate facilitate direct alkylation of 4-hydroxycoumarin with benzylic bromides or alcohols. For instance, α-cyclopropylbenzyl alcohol reacts with 4-hydroxycoumarin in dioxane to yield D-3 (50% yield). The reaction proceeds at room temperature overnight, with boron trifluoride stabilizing intermediates and mitigating elimination by-products.

Key Parameters :

  • Solvent : Dioxane

  • Temperature : 25°C

  • Catalyst : Boron trifluoride etherate

  • Yield : 50%

This method is advantageous for its mild conditions but requires stoichiometric Lewis acid, complicating purification.

Sodium Borohydride-Lewis Acid Reduction

Cyclopropane Ester Reduction

A scalable route from CN108516922A employs cyclopropane ester as a starting material. Sodium borohydride in polar solvents (e.g., THF) reduces the ester to carbinol at 0–5°C. Lewis acids like ZnCl₂ enhance selectivity by coordinating to the carbonyl oxygen, directing hydride attack.

Key Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–5°C

  • Catalyst : ZnCl₂

  • Yield : 85–90%

Post-reaction quenching with aqueous citric acid and filtration removes unreacted reagents, enabling high-purity isolation via distillation.

Propargylic Alcohol Intermediate Synthesis

Patent EP2447255A1 details a chiral propargylic alcohol route, where terminal alkynes (e.g., cyclopropylacetylene) undergo nucleophilic addition to aldehydes. The resulting propargylic alcohol is hydrogenated to the carbinol using palladium on carbon.

Key Parameters :

  • Solvent : Toluene/isopropyl alcohol

  • Temperature : 30°C

  • Catalyst : Pd/C

  • Yield : 70–75%

This method excels in stereochemical control but requires expensive catalysts and inert conditions.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages Limitations
Sodium CyanoborohydrideNaBH₃CNMethanol65°C50–65%StereoselectiveLong reaction time, by-products
Boron Trifluoride EtherateBF₃·OEt₂Dioxane25°C50%Mild conditionsStoichiometric catalyst required
Sodium Borohydride/ZnCl₂NaBH₄, ZnCl₂THF0–5°C85–90%High yield, green chemistry compliantLow-temperature control needed
Propargylic Alcohol RoutePd/CToluene/IPA30°C70–75%Excellent stereocontrolCostly catalysts, inert atmosphere

Mechanistic Insights and By-Product Management

Elimination By-Products

Benzylic alcohol elimination is a common side reaction in Lewis acid-catalyzed alkylations, producing alkenes. Patent notes that excess boron trifluoride etherate minimizes this by stabilizing carbocation intermediates. Alternatively, low-temperature reductions (e.g., NaBH₄/ZnCl₂) suppress elimination.

Stereochemical Considerations

Chiral auxiliaries, such as (R)-2-(4-aminobiphenyl-3-yl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, enable enantioselective synthesis. Methanesulfonic acid additives in patent promote crystallization-induced asymmetric transformation, achieving >95% enantiomeric excess .

Q & A

Q. Table 1: Stereochemical Outcomes in NMR Analysis

Reaction MethodIsomer Ratio (cis:trans)Carbinol Proton Shifts (δ)
Photolysis of Ketone 23:15.4.0 (cis), 3.5 (trans)
LiAlH₄ Reduction of 27:1Not explicitly reported

How can stereoselective cyclopropanation be achieved in alkenyl cyclopropyl carbinol derivatives?

Advanced
Directed diastereoselective cyclopropanation employs hydroxyl or ether groups as directing moieties. The rigidity of the cyclopropyl core enables precise control over allylic C=C bond functionalization. For example, Simmons-Smith reactions and vanadium-catalyzed epoxidations produce bicyclic products with defined stereochemistry .

Key Factors:

  • Directing groups: Hydroxyl, methoxy
  • Catalysts: Zn-based reagents for cyclopropanation; VO(acac)₂ for epoxidation
  • Solvent: Dichloromethane or toluene

What mechanisms explain stereoinvertive nucleophilic substitution at quaternary carbons in cyclopropyl carbinol derivatives?

Advanced
Lewis acid-catalyzed substitutions proceed via bicyclobutonium intermediates. FeCl₃ (2.5 mol%) in toluene at −30°C facilitates azidation with TMSN₃, yielding tertiary azides with >95% diastereoselectivity. Electron-rich aryl substrates react efficiently, while aliphatic derivatives remain unreactive .

Q. Table 2: Reactivity and Selectivity in Azidation

Substrate (R₄ Group)ReactivityDiastereoselectivityCatalyst
Electron-rich arylHigh>95%FeCl₃
AliphaticLowUnreactiveFeCl₃

What safety precautions are necessary when handling cyclopropyl carbinol?

Basic
Refer to MSDS guidelines:

  • Hazards: Flammable (GHS02), irritant (GHS07)
  • Storage: 0–6°C for boronic acid derivatives
  • Disposal: Avoid groundwater contamination; use approved waste management protocols .

How does the cyclopropyl ring influence magnetic anisotropy in NMR spectra?

Advanced
The cis isomer’s carbinol hydrogen lies in the plane of the cyclopropyl ring, experiencing deshielding from ring current effects. Molecular modeling confirms this conformation, while trans isomers remain unaffected, yielding shifts comparable to non-cyclopropanol analogs .

What are the key applications of cyclopropyl carbinol in organic synthesis?

Q. Basic

  • Macrocyclic Compounds: Precursor for SmI₂-mediated ring-opening reactions to form acyclic esters .
  • TOANs Synthesis: Rearrangement-based generation of enantioenriched tertiary amines .
  • PDE3 Inhibitors: Intermediate in selective inhibitor development (e.g., benzodiazepin-2-ones) .

What role do directing groups play in stereochemical outcomes of cyclopropanation?

Advanced
Hydroxyl groups direct cyclopropanation to syn products by coordinating to zinc catalysts, while ether groups stabilize transition states via steric effects. This enables >90% enantiomeric excess in vinyl cyclopropyl alcohols .

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